

The Pivotal Role of 2-Phosphoglyceric Acid in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phosphoglyceric Acid*

Cat. No.: *B1199676*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.^[1] This ten-step enzymatic cascade, occurring in the cytosol, not only generates ATP and NADH but also provides crucial intermediates for various biosynthetic pathways. Among these intermediates, **2-Phosphoglyceric acid** (2-PG) holds a unique and critical position. It is the substrate for the ninth step of glycolysis, a reaction that sets the stage for the final, high-energy payoff phase of this central metabolic route. This technical guide provides an in-depth exploration of the role of 2-PG in glycolysis, detailing the enzymatic conversion to phosphoenolpyruvate (PEP), its regulation, quantitative aspects, and its significance as a metabolic nexus and a target for drug development.

The Conversion of 2-Phosphoglyceric Acid to Phosphoenolpyruvate

In the penultimate step of glycolysis, **2-Phosphoglyceric acid** is converted to the high-energy compound phosphoenolpyruvate (PEP).^[2] This dehydration reaction is catalyzed by the enzyme enolase (also known as phosphopyruvate hydratase or 2-phospho-D-glycerate hydrolyase).^[3] The reaction is reversible and involves the removal of a water molecule.^[1]

The significance of this step lies in the redistribution of energy within the molecule. While 2-PG is a low-energy phosphate ester, the product, PEP, possesses a very high-energy phosphate bond. This transformation is crucial as it primes the molecule for the subsequent transfer of its phosphate group to ADP to form ATP in the final step of glycolysis, a process known as substrate-level phosphorylation.

The Enzymatic Mechanism of Enolase

Enolase is a metalloenzyme that requires the presence of two divalent metal ions, typically magnesium (Mg^{2+}), for its catalytic activity.^[4] One Mg^{2+} ion acts as a conformational ion, binding to the carboxylate group of the substrate and orienting it in the active site. The second Mg^{2+} ion is the catalytic ion and participates directly in the dehydration reaction.

The conversion of 2-PG to PEP proceeds via an E1cB (unimolecular conjugate base elimination) mechanism.^[3] The key steps are as follows:

- Binding of 2-PG: The substrate, 2-PG, binds to the active site of enolase. The carboxyl group of 2-PG coordinates with the two magnesium ions.^[3]
- Proton Abstraction: A basic amino acid residue in the active site, typically a lysine, abstracts the acidic proton from the C-2 of 2-PG, forming a carbanion intermediate. The negative charge of this intermediate is stabilized by the coordinated magnesium ions.^[3]
- Elimination of the Hydroxyl Group: An acidic amino acid residue, such as a glutamate, protonates the hydroxyl group on C-3, facilitating its departure as a water molecule.^[3]
- Formation of PEP: The elimination of the water molecule results in the formation of a double bond between C-2 and C-3, yielding the product phosphoenolpyruvate (PEP).^[3]

Quantitative Data on the Enolase-Catalyzed Reaction

The efficiency and thermodynamics of the conversion of 2-PG to PEP have been extensively studied. The following tables summarize key quantitative data for the enzyme enolase and the reaction it catalyzes.

Parameter	Value	Species/Conditions
K_m for 2-PG	0.07 mM	Rabbit Muscle
0.1 - 0.5 mM	Yeast	
V_max_	Variable (dependent on enzyme conc.)	-
k_cat_	~72 s ⁻¹	Yeast
Optimal pH	6.5 - 8.0	Varies by isoform and species

Table 1: Kinetic Parameters of Enolase

Parameter	Value	Conditions
ΔG°	+1.8 kJ/mol	Standard conditions (25°C, pH 7.0)
ΔG (cellular)	Near 0	Dependent on cellular concentrations of 2-PG and PEP
ΔH°	+3.2 kJ/mol	Calorimetric measurement

Table 2: Thermodynamic Data for the Conversion of 2-PG to PEP

Regulation of the 2-PG to PEP Conversion

The activity of enolase is subject to regulation by various factors, ensuring that the rate of glycolysis is attuned to the cell's metabolic needs.

- Substrate and Product Concentration: The reversible nature of the enolase-catalyzed reaction means that its direction is influenced by the relative concentrations of 2-PG and PEP. High levels of 2-PG favor the forward reaction, while an accumulation of PEP can drive the reverse reaction, which is relevant in gluconeogenesis.[\[5\]](#)

- **Divalent Cations:** The requirement for two Mg^{2+} ions for catalytic activity makes enolase activity sensitive to the intracellular concentration of these ions. Other divalent cations can sometimes substitute for Mg^{2+} , but often with lower efficiency.
- **Inhibitors:** Fluoride is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the magnesium ion at the active site, which mimics the phosphate group of the substrate and blocks the enzyme's activity.^[3]
- **Enolase Isoforms:** In vertebrates, there are three main isoforms of enolase: alpha-enolase (ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2).^[4] These isoforms exhibit tissue-specific expression and may have different kinetic properties, suggesting differential regulation tailored to the metabolic requirements of specific tissues.^{[6][7]} For example, gamma-enolase is predominantly found in neurons, while beta-enolase is specific to muscle tissue.^{[6][7]}

Connection to Other Metabolic Pathways

2-Phosphoglyceric acid and its immediate precursor, 3-phosphoglycerate (3-PG), are not confined to the linear pathway of glycolysis. They serve as important branch points to other metabolic routes.

- **Serine Biosynthesis:** 3-phosphoglycerate is the starting point for the phosphorylated pathway of serine biosynthesis.^{[8][9][10]} The enzyme 3-phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate, initiating a three-step pathway that leads to the synthesis of the amino acid serine.^[11] Serine, in turn, is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as for the production of phospholipids and nucleotides.
- **Glucconeogenesis:** As the enolase reaction is reversible, 2-PG is an essential intermediate in glucconeogenesis, the pathway for the synthesis of glucose from non-carbohydrate precursors.^[5] During glucconeogenesis, PEP is converted to 2-PG by enolase, reversing the glycolytic step.^[5] The regulation of glycolysis and glucconeogenesis is tightly coordinated to prevent futile cycling, and the direction of the enolase reaction is dictated by the prevailing metabolic state of the cell.^[12]

Experimental Protocols

Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous spectrophotometric rate determination assay for enolase activity. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

- Triethanolamine buffer (100 mM, pH 7.6)
- 2-Phosphoglycerate (2-PG) solution (20 mM)
- Adenosine 5'-diphosphate (ADP) solution (25 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3 mM)
- Magnesium sulfate ($MgSO_4$) solution (100 mM)
- Potassium chloride (KCl) solution (1 M)
- Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., 600-1000 units/mL PK, 900-1400 units/mL LDH)
- Enzyme sample (e.g., purified enolase or cell lysate)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture by combining the following in a cuvette:
 - 1.0 mL Triethanolamine buffer
 - 0.1 mL ADP solution
 - 0.1 mL NADH solution
 - 0.1 mL $MgSO_4$ solution

- 0.1 mL KCl solution
- 0.02 mL PK/LDH enzyme mixture
- Deionized water to a final volume of 2.9 mL
- Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 0.1 mL of the enzyme sample to the cuvette and mix thoroughly by inversion.
- Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
- Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.
- Enolase activity (in Units/mL) can be calculated using the following formula:

Activity (U/mL) = $(\Delta A_{340}/\text{min} * \text{Total reaction volume}) / (\epsilon_{\text{NADH}} * \text{Sample volume} * \text{light path length})$

where ϵ_{NADH} is the molar extinction coefficient of NADH at 340 nm ($6.22 \text{ mM}^{-1}\text{cm}^{-1}$).

Quantification of 2-Phosphoglycerate using LC-MS/MS

This protocol provides a general workflow for the quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Materials:

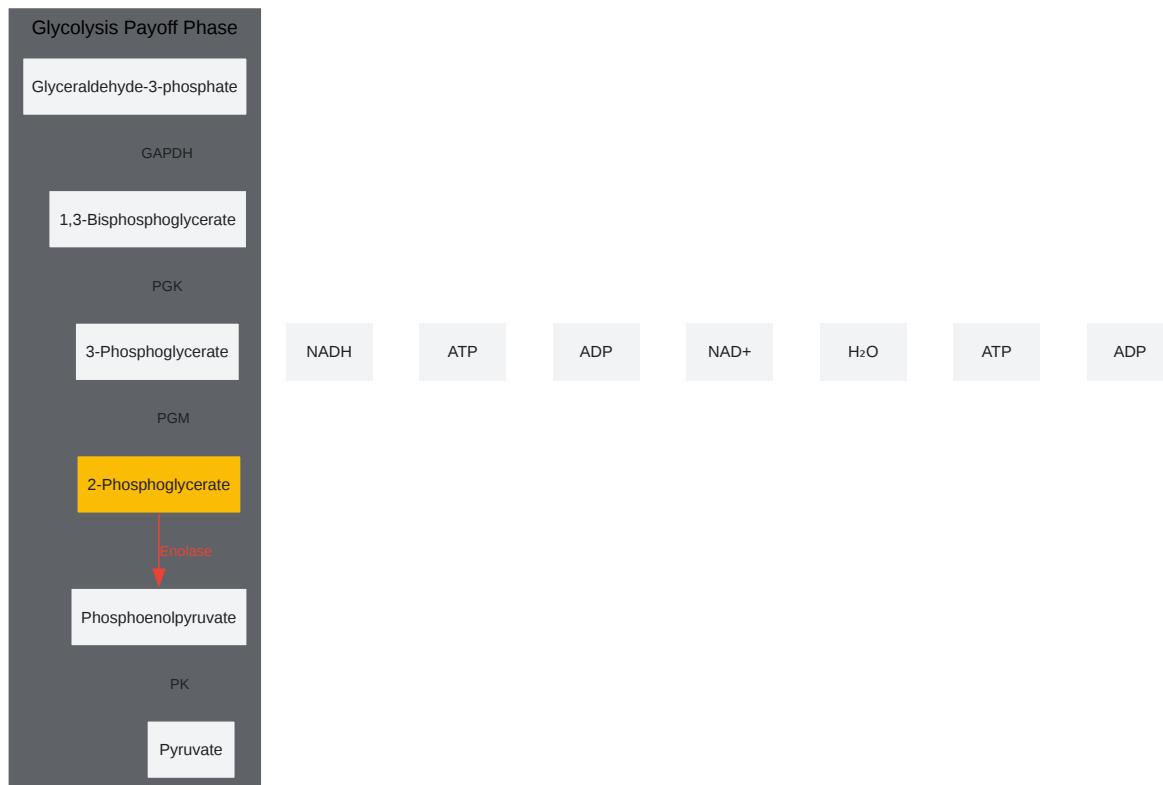
- Biological sample (e.g., cell culture, tissue homogenate)
- Internal standard (e.g., ^{13}C -labeled 2-PG)
- Methanol, ice-cold
- Acetonitrile, LC-MS grade

- Formic acid, LC-MS grade
- LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase ion-pairing)

Procedure:

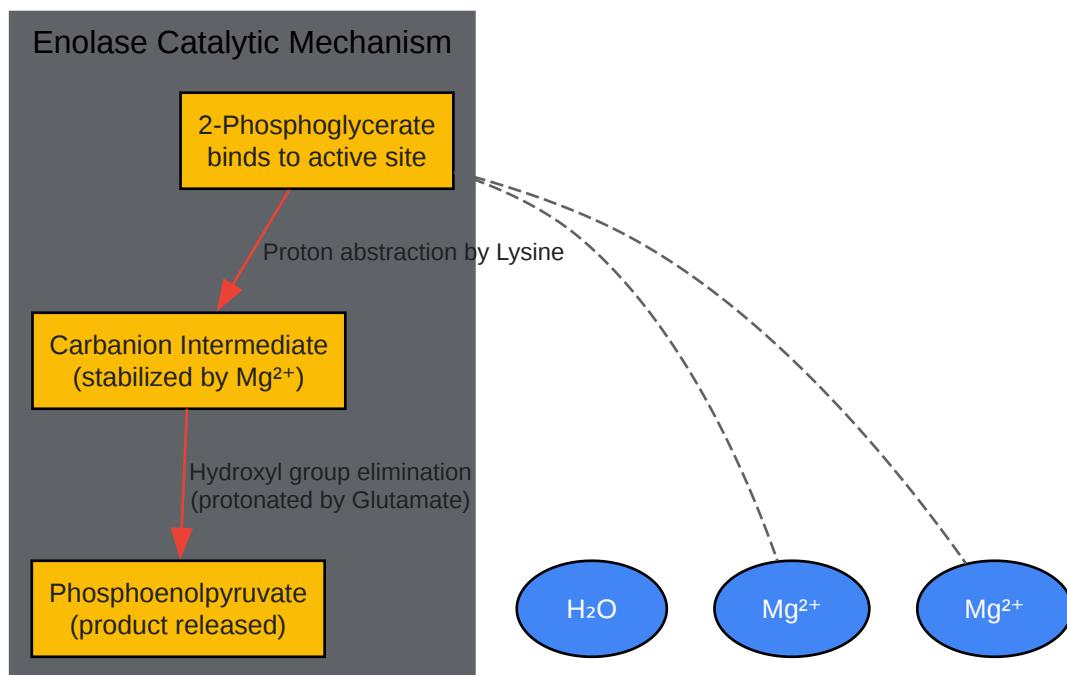
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of sample, add 400 μ L of ice-cold methanol containing the internal standard.
 - Vortex vigorously for 1 minute.
 - Incubate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 \times g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.
 - Separate the metabolites using a suitable chromatographic gradient.
 - Detect and quantify 2-PG and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. A common transition for 2-PG is m/z 185 \rightarrow m/z 97 (H_2PO_4^-).
- Data Analysis:
 - Integrate the peak areas for 2-PG and the internal standard.
 - Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.
 - Determine the concentration of 2-PG in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of 2-PG.

Drug Development Targeting Enolase

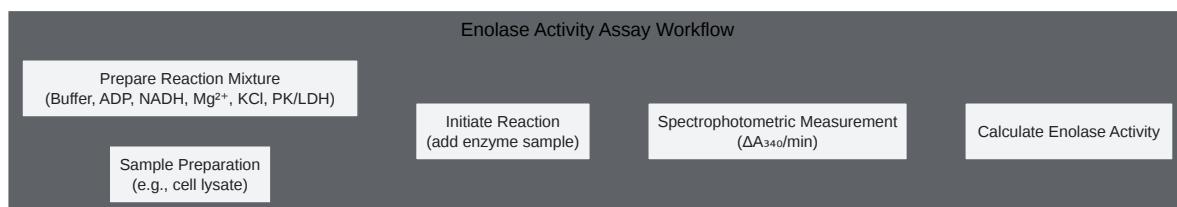

The central role of enolase in glycolysis, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for drug development.[13] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on this pathway for energy and biosynthetic precursors.

Mechanism of Action of Enolase Inhibitors:

- Active Site Inhibition: Many enolase inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction.[13] These can be substrate analogs or small molecules that interact with key residues in the active site.
- Disruption of Dimerization: Since enolase is active as a dimer, compounds that interfere with the dimerization of enolase subunits can also inhibit its activity.
- Targeting Isoform Specificity: Given the tissue-specific expression of enolase isoforms, developing inhibitors that are selective for a particular isoform is a key strategy. For example, targeting the neuron-specific gamma-enolase (ENO2) is being explored for the treatment of certain cancers that overexpress this isoform.[14]


Several small molecule inhibitors of enolase, such as ENOblock and phosphonoacetohydroxamate, have been identified and are being investigated for their therapeutic potential in cancer and other diseases.[3][15]

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Glycolysis pathway focusing on 2-Phosphoglycerate.

[Click to download full resolution via product page](#)

Caption: Mechanism of the enolase-catalyzed reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an enolase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Enolase - Wikipedia [en.wikipedia.org]
- 4. α -Enolase, a Multifunctional Protein: Its Role on Pathophysiological Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]
- 7. scbt.com [scbt.com]
- 8. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are ENO2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Role of 2-Phosphoglyceric Acid in Glycolysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199676#role-of-2-phosphoglyceric-acid-in-glycolysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com